5-chloro-N-(4-methoxyphenyl)-2-[(2-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide
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Overview
Description
“5-CHLORO-N-(4-METHOXYPHENYL)-2-{[(2-METHYLPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-CARBOXAMIDE” is a synthetic organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-CHLORO-N-(4-METHOXYPHENYL)-2-{[(2-METHYLPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-CARBOXAMIDE” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrimidine core: This can be achieved through the condensation of appropriate aldehydes or ketones with guanidine derivatives.
Introduction of the chloro group: Chlorination can be performed using reagents like thionyl chloride or phosphorus oxychloride.
Attachment of the methoxyphenyl group: This step might involve a nucleophilic aromatic substitution reaction.
Formation of the sulfanyl linkage: This can be achieved through the reaction of a thiol with a suitable electrophile.
Carboxamide formation:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Biology
It may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine
Potential therapeutic applications could include its use as an active pharmaceutical ingredient (API) in the treatment of various diseases.
Industry
The compound might be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological activity of the compound. Generally, it could involve:
Molecular Targets: Enzymes, receptors, or nucleic acids.
Pathways: Inhibition of enzyme activity, modulation of receptor signaling, or interaction with DNA/RNA.
Comparison with Similar Compounds
Similar Compounds
5-CHLORO-N-(4-METHOXYPHENYL)-2-{[(2-METHYLPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-CARBOXAMIDE: can be compared with other pyrimidine derivatives such as:
Uniqueness
The unique combination of functional groups in “5-CHLORO-N-(4-METHOXYPHENYL)-2-{[(2-METHYLPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-CARBOXAMIDE” may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C20H18ClN3O2S |
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Molecular Weight |
399.9 g/mol |
IUPAC Name |
5-chloro-N-(4-methoxyphenyl)-2-[(2-methylphenyl)methylsulfanyl]pyrimidine-4-carboxamide |
InChI |
InChI=1S/C20H18ClN3O2S/c1-13-5-3-4-6-14(13)12-27-20-22-11-17(21)18(24-20)19(25)23-15-7-9-16(26-2)10-8-15/h3-11H,12H2,1-2H3,(H,23,25) |
InChI Key |
SYAYLOJSNXYQTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NC=C(C(=N2)C(=O)NC3=CC=C(C=C3)OC)Cl |
Origin of Product |
United States |
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